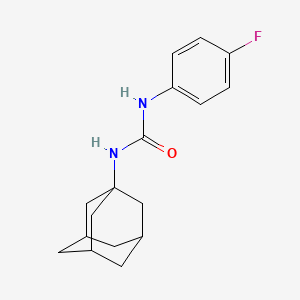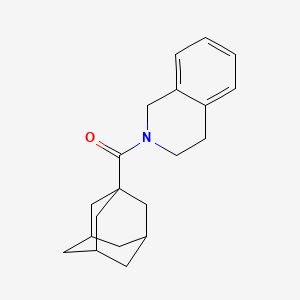
N-cyclohexyl-2-methyl-1-piperidinecarboxamide
Overview
Description
N-cyclohexyl-2-methyl-1-piperidinecarboxamide, also known as CX-717, is a novel compound that has gained attention in the scientific community due to its potential as a cognitive enhancer. This compound belongs to the class of piperidinecarboxamides and has been shown to improve cognitive function in animal models.
Scientific Research Applications
N-cyclohexyl-2-methyl-1-piperidinecarboxamide has been extensively studied for its potential as a cognitive enhancer. It has been shown to improve working memory, attention, and learning in animal models. This compound has also been investigated for its potential as a treatment for cognitive impairments associated with aging, Alzheimer's disease, and schizophrenia. Additionally, this compound has been studied for its potential as a treatment for sleep disorders, such as narcolepsy.
Mechanism of Action
The exact mechanism of action of N-cyclohexyl-2-methyl-1-piperidinecarboxamide is not fully understood. However, it is believed to enhance cognitive function by modulating the activity of glutamate receptors in the brain. Glutamate is a neurotransmitter that plays a crucial role in learning and memory. This compound has been shown to increase the release of glutamate in the prefrontal cortex, which is involved in executive function and working memory.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and is well-tolerated in animal models. It does not appear to have any significant effects on heart rate, blood pressure, or body temperature. However, this compound has been shown to increase locomotor activity in animals, which may be a potential side effect.
Advantages and Limitations for Lab Experiments
N-cyclohexyl-2-methyl-1-piperidinecarboxamide has several advantages for lab experiments. It has a long half-life, which allows for sustained cognitive enhancement over several hours. It also has minimal toxicity and is well-tolerated in animal models. However, this compound has some limitations. It is not water-soluble, which makes it difficult to administer in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which makes it challenging to design experiments to investigate its effects.
Future Directions
There are several future directions for research on N-cyclohexyl-2-methyl-1-piperidinecarboxamide. One area of interest is investigating the potential of this compound as a treatment for cognitive impairments associated with aging, Alzheimer's disease, and schizophrenia. Another area of interest is investigating the potential of this compound as a treatment for sleep disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and to investigate potential side effects. Finally, research is needed to develop more water-soluble forms of this compound to facilitate administration in lab experiments.
Conclusion:
In conclusion, this compound is a novel compound that has gained attention in the scientific community due to its potential as a cognitive enhancer. The synthesis method of this compound involves the reaction of cyclohexanone with methylamine, followed by the addition of cyclohexyl isocyanate. This compound has been extensively studied for its potential as a cognitive enhancer, and it has been shown to improve working memory, attention, and learning in animal models. The exact mechanism of action of this compound is not fully understood, but it is believed to modulate the activity of glutamate receptors in the brain. This compound has several advantages for lab experiments, including a long half-life and minimal toxicity. However, it also has some limitations, such as being difficult to administer in certain experiments. Future research on this compound should focus on investigating its potential as a treatment for cognitive impairments and sleep disorders, as well as developing more water-soluble forms of the compound.
properties
IUPAC Name |
N-cyclohexyl-2-methylpiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O/c1-11-7-5-6-10-15(11)13(16)14-12-8-3-2-4-9-12/h11-12H,2-10H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFXMCRGJJXTSPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)NC2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[4-(benzyloxy)-3-ethoxybenzylidene]-5-imino-2-(2-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3949309.png)
![5-imino-2-(2-methylphenyl)-6-(4-nitrobenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3949314.png)
![4-{4-[(2,6-difluoro-3-methylbenzyl)amino]-1-piperidinyl}-N,N-dimethylbenzamide](/img/structure/B3949323.png)
![N-(3,4-dimethylphenyl)-N'-[5-(diphenylmethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3949334.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N'-(3,4-dimethylphenyl)urea](/img/structure/B3949339.png)
![N-[3-(dimethylamino)-2-methylpropyl]-2-methylbenzamide](/img/structure/B3949347.png)
![N-[1,4-dioxo-3-(1-piperidinyl)-1,4-dihydro-2-naphthalenyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B3949355.png)


![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-tert-butylphenyl)urea](/img/structure/B3949361.png)

![N-(3-chlorophenyl)-N'-[5-({[2-(4-methylphenoxy)ethyl]thio}methyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3949382.png)
![1-(3,4-dimethoxybenzyl)-N-[3-(dimethylamino)propyl]-4-piperidinecarboxamide](/img/structure/B3949414.png)
![1-[4-(benzyloxy)-3-methoxybenzyl]-N-[3-(dimethylamino)propyl]-4-piperidinecarboxamide](/img/structure/B3949422.png)